molecular formula C11H10N2 B178094 3-Methyl-2-pyridin-2-ylpyridine CAS No. 10273-88-8

3-Methyl-2-pyridin-2-ylpyridine

Cat. No. B178094
CAS RN: 10273-88-8
M. Wt: 170.21 g/mol
InChI Key: TWIHWYXRPSNKHJ-UHFFFAOYSA-N
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Description

3-Methyl-2-pyridin-2-ylpyridine, also known as MPP, is a heterocyclic compound that has been studied for its potential use in scientific research. MPP is a derivative of pyridine and has a molecular formula of C12H10N2. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

3-Methyl-2-pyridin-2-ylpyridine has been studied for its potential use in scientific research. One area of research that has been explored is its use as a fluorescent probe for detecting metal ions. 3-Methyl-2-pyridin-2-ylpyridine has been found to selectively bind to certain metal ions such as copper and nickel, and this binding results in a change in fluorescence intensity. This property of 3-Methyl-2-pyridin-2-ylpyridine makes it useful for detecting metal ions in biological samples.
Another area of research that has been explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a ligand for metal complexes. 3-Methyl-2-pyridin-2-ylpyridine has been found to form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their potential use as catalysts in various chemical reactions.

Mechanism of Action

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes

Action Environment

The action, efficacy, and stability of 3-Methyl-2-pyridin-2-ylpyridine can be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting .

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its ability to selectively bind to certain metal ions. This property makes it useful for detecting metal ions in biological samples. Another advantage is its ability to form stable complexes with metal ions, which makes it useful for studying metal-catalyzed reactions.
One limitation of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its potential toxicity. 3-Methyl-2-pyridin-2-ylpyridine has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on 3-Methyl-2-pyridin-2-ylpyridine. One area of research that could be explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a fluorescent probe for detecting metal ions in living cells. Another area of research could be the development of metal complexes of 3-Methyl-2-pyridin-2-ylpyridine as potential catalysts for various chemical reactions.
In conclusion, 3-Methyl-2-pyridin-2-ylpyridine is a heterocyclic compound that has been studied for its potential use in scientific research. Its ability to selectively bind to certain metal ions and form stable complexes with metal ions makes it useful for various applications. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-pyridin-2-ylpyridine and its potential applications in scientific research.

properties

IUPAC Name

3-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983450
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,2'-bipyridine

CAS RN

64859-47-8
Record name Bipyridine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 1.0 g 2-bromo-3-methylpyridine and 10 ml of dry tetrahydrofuran. The solution was purged with nitrogen and 34 mg tetrakis(triphenylphosphine)palladium was added followed by 17.4 ml of a 0.5M solution of 2-pyridylzinc bromide in tetrahydrofuran. The mixture was stirred at 22 C for 24 hours, then 40 C for 72 hours. The mixture was poured into a solution of 5 g EDTA, 2 g sodium carbonate and 40 ml water. The product was extracted twice with diethylether, washed with water and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 48% ethyl acetate, 48% hexane and 4% methanol. A slightly yellow oil remained 0.38 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-methylpyridine (5.0 g, 29 mmol), 2-tributylstannylpyridine (10 g, 27 mmol) and Pd(PPh3)4 (2.0 g, 1.7 mmol) in dry toluene (250 mL) was stirred for 48 h at 110° C. The reaction mixture was filtered over Celite and evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with saturated aqueous NaHCO3 solution, and the organic layer was dried over MgSO4 and concentrated under reduced pressure. Flash column chromatography (0.5% MeOH in CH2Cl2) afforded methyl-2,2′-bipyridine (3.5 g, 75%) as a colorless oil. 1H-NMR (500 MHz, CDCl3): 2.47 (s, 3H), 7.35 (dd, 1H), 7.70 (dd, 1H), 7.87 (m, 1H), 8.36 (d, 1H), 8.43 (d, 1H), 8.58 (d, 1H), 8.74 (dd, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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